molecular formula C9H7FN2O2S B11759943 2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester

2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester

Cat. No.: B11759943
M. Wt: 226.23 g/mol
InChI Key: IJOPGFBAISHYAA-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate fluorinated carboxylic acid derivatives. One common method includes the use of amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound may involve one-pot multicomponent reactions, which are efficient and cost-effective. These methods often use microwave irradiation or other advanced techniques to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the benzothiazole ring .

Scientific Research Applications

Methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, affecting their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate group. This combination enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOPGFBAISHYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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